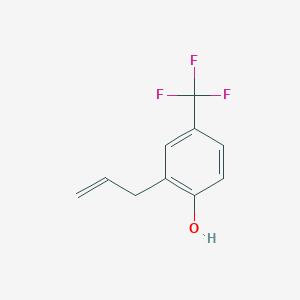

2-Allyl-4-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O |

|---|---|

Molecular Weight |

202.17 g/mol |

IUPAC Name |

2-prop-2-enyl-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C10H9F3O/c1-2-3-7-6-8(10(11,12)13)4-5-9(7)14/h2,4-6,14H,1,3H2 |

InChI Key |

RWEVLMVKELLSLQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Allyl-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-allyl-4-(trifluoromethyl)phenol, a valuable intermediate in pharmaceutical and agrochemical research. The document details the core synthetic strategies, provides experimentally derived protocols, and presents quantitative data to facilitate replication and optimization.

Introduction

This compound is an aromatic compound characterized by an allyl group ortho to a hydroxyl group and a trifluoromethyl substituent in the para position. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers. The trifluoromethyl group often enhances metabolic stability and lipophilicity in drug candidates. The ortho-allyl phenol moiety is a key structural feature in various biologically active natural products and synthetic compounds.

The most prevalent and efficient synthetic route to this compound involves a two-step process commencing with 4-(trifluoromethyl)phenol. This strategy leverages the classical Williamson ether synthesis followed by a thermal or Lewis acid-catalyzed Claisen rearrangement.

Core Synthesis Pathway: O-Allylation and Claisen Rearrangement

The principal pathway for the synthesis of this compound is a sequential O-allylation of 4-(trifluoromethyl)phenol to form allyl 4-(trifluoromethyl)phenyl ether, followed by a[1][1]-sigmatropic Claisen rearrangement to yield the desired ortho-allyl product.

Caption: Overall synthesis pathway for this compound.

Step 1: O-Allylation of 4-(trifluoromethyl)phenol

The initial step involves the formation of an ether linkage between 4-(trifluoromethyl)phenol and an allyl group, typically from an allyl halide. This reaction, a variant of the Williamson ether synthesis, proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic allyl halide.

General Reaction:

4-(Trifluoromethyl)phenol + Allyl Bromide --(Base)--> Allyl 4-(trifluoromethyl)phenyl ether

Step 2: Claisen Rearrangement of Allyl 4-(trifluoromethyl)phenyl ether

The second step is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement of the allyl phenyl ether.[2][3] This concerted, intramolecular process involves the migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring, forming a new carbon-carbon bond.[4][5][6] The reaction is typically induced by heat, although Lewis acids can be employed to facilitate the rearrangement under milder conditions. The presence of the electron-withdrawing trifluoromethyl group can influence the electronic environment of the aromatic ring and may necessitate specific reaction conditions for optimal yield.

General Reaction:

Allyl 4-(trifluoromethyl)phenyl ether --(Heat)--> this compound

Experimental Protocols

The following protocols are based on established methodologies for O-allylation and Claisen rearrangements, adapted for the specific synthesis of this compound.

Synthesis of Allyl 4-(trifluoromethyl)phenyl ether (O-Allylation)

Materials:

-

4-(Trifluoromethyl)phenol

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure allyl 4-(trifluoromethyl)phenyl ether.

Synthesis of this compound (Claisen Rearrangement)

Method A: Thermal Rearrangement

Materials:

-

Allyl 4-(trifluoromethyl)phenyl ether

-

High-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether) (optional, for neat reactions, this is omitted)

Procedure:

-

Place allyl 4-(trifluoromethyl)phenyl ether (1.0 eq) in a flask equipped with a reflux condenser and a nitrogen inlet.

-

Heat the ether under a nitrogen atmosphere to 200-220 °C.

-

Maintain this temperature for 3-5 hours, monitoring the rearrangement by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it by vacuum distillation.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Method B: Lewis Acid-Catalyzed Rearrangement

Materials:

-

Allyl 4-(trifluoromethyl)phenyl ether

-

Boron trichloride (BCl₃) or another suitable Lewis acid

-

Anhydrous solvent (e.g., chlorobenzene or dichloromethane)

Procedure:

-

Dissolve allyl 4-(trifluoromethyl)phenyl ether (1.0 eq) in the anhydrous solvent in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of the Lewis acid (e.g., 1.0 M BCl₃ in hexanes, 1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding water or a dilute acid solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound. Please note that yields are highly dependent on reaction scale and purification efficiency.

| Reaction Step | Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| O-Allylation | Williamson Ether Synthesis | 4-(Trifluoromethyl)phenol, Allyl Bromide, K₂CO₃ | Acetone | Reflux (56) | 6-8 | 85-95 |

| Claisen Rearrangement | Thermal | Allyl 4-(trifluoromethyl)phenyl ether | Neat or N,N-Diethylaniline | 200-220 | 3-5 | 70-85 |

| Claisen Rearrangement | Lewis Acid-Catalyzed | Allyl 4-(trifluoromethyl)phenyl ether, BCl₃ | Dichloromethane | 0 to RT | 1-3 | 75-90 |

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the two-step synthesis of this compound.

Caption: General laboratory workflow for the synthesis of this compound.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons (with splitting patterns influenced by the substituents), the vinyl protons of the allyl group, and the methylene protons of the allyl group. The phenolic proton will appear as a broad singlet.

-

¹³C NMR will show distinct signals for the aromatic carbons (including the carbon bearing the CF₃ group, which will show a quartet due to C-F coupling), and the carbons of the allyl group.

-

¹⁹F NMR will show a singlet for the CF₃ group.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the phenolic hydroxyl group. Characteristic peaks for aromatic C-H and C=C stretching, as well as C-F stretching, will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence of O-allylation of 4-(trifluoromethyl)phenol followed by a Claisen rearrangement. While thermal rearrangement is a viable option, Lewis acid catalysis can offer a milder alternative with potentially higher yields. Careful optimization of reaction conditions and purification procedures are essential for obtaining a high purity product. This technical guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.

References

- 1. Efficient Claisen rearrangement of allylpara-substituted phenyl ethers using microreactors - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. Claisen Rearrangement [organic-chemistry.org]

- 6. rsc.org [rsc.org]

The Synthesis of Substituted Allylphenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted allylphenols are a class of organic compounds characterized by a phenol ring bearing at least one allyl group. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core methodologies for the preparation of substituted allylphenols, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key workflows and concepts.

Core Synthetic Strategies

The preparation of substituted allylphenols can be broadly categorized into two main approaches: the direct allylation of phenols (C-allylation) and the rearrangement of intermediately formed allyl phenyl ethers (O-allylation followed by rearrangement). Additionally, transition metal-catalyzed reactions have emerged as powerful tools for achieving high selectivity and yields.

Claisen Rearrangement of Allyl Phenyl Ethers

The Claisen rearrangement is a powerful and widely used method for the synthesis of ortho-allylphenols. This pericyclic reaction involves the thermal rearrangement of an allyl phenyl ether to a 2-allylphenol. The initial step is often a Williamson ether synthesis to form the allyl phenyl ether, which is then heated to induce the-sigmatropic rearrangement.

Logical Workflow for Claisen Rearrangement

Caption: Workflow for ortho-allylphenol synthesis via Claisen rearrangement.

Step 1: Synthesis of 4-methoxyallylphenyl ether (Williamson Ether Synthesis)

-

To a solution of 4-methoxyphenol (1.24 g, 10 mmol) in acetone (50 mL) is added anhydrous potassium carbonate (2.76 g, 20 mmol).

-

The mixture is stirred at room temperature for 15 minutes.

-

Allyl bromide (1.33 g, 11 mmol) is added dropwise to the suspension.

-

The reaction mixture is heated to reflux and stirred for 8 hours.

-

After cooling to room temperature, the solid is filtered off, and the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (50 mL) and washed with 1 M NaOH (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude allyl phenyl ether.

Step 2: Claisen Rearrangement

-

The crude 4-methoxyallylphenyl ether is placed in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

The flask is heated in an oil bath to 200-220 °C for 3-5 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting crude 2-allyl-4-methoxyphenol is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).

| Phenol Substrate | Product | Yield (%) | Reference |

| Phenol | 2-Allylphenol | >90 | |

| 4-Methoxyphenol | 2-Allyl-4-methoxyphenol | 85-95 | |

| 4-Chlorophenol | 2-Allyl-4-chlorophenol | ~80 | General knowledge |

| 2-Methylphenol | 2-Allyl-6-methylphenol | ~75 | General knowledge |

Transition Metal-Catalyzed Allylation

Transition metal catalysis offers a versatile and often more selective approach to the synthesis of substituted allylphenols. Palladium, ruthenium, and rhodium complexes are commonly employed to catalyze both O-allylation and C-allylation, with the outcome often dictated by the choice of catalyst, ligands, and reaction conditions.

Logical Diagram for Selective Allylation

Caption: Factors influencing selectivity in transition metal-catalyzed phenol allylation.

-

To a dried Schlenk tube are added Pd(PPh₃)₄ (23 mg, 0.02 mmol), phenol (94 mg, 1.0 mmol), and allyl methyl carbonate (130 mg, 1.1 mmol).

-

The tube is evacuated and backfilled with argon three times.

-

Anhydrous THF (5 mL) is added via syringe.

-

The reaction mixture is stirred at 60 °C for 12 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford allyl phenyl ether.

| Catalyst | Ligand | Allylating Agent | Product | Yield (%) | Regioselectivity (O:C) | Reference |

| Pd₂(dba)₃ | dppf | Allyl ethyl carbonate | Allyl phenyl ether | 95 | >99:1 | |

| [RuCl₂(p-cymene)]₂ | - | Allyl alcohol | o-Allylphenol | 82 | <5:95 | |

| [Rh(cod)Cl]₂ | P(OPh)₃ | Allyl alcohol | Allyl phenyl ether | 88 | >95:5 | General knowledge |

Alumina-Promoted ortho-Allylation

A more recent and greener approach involves the use of acidic alumina to promote the direct ortho-allylation of phenols with allylic alcohols. This method avoids the use of metal catalysts and often provides high regioselectivity for the ortho position.

-

To a suspension of acidic alumina (1.0 g) in anhydrous acetonitrile (10 mL) are added phenol (94 mg, 1.0 mmol) and allyl alcohol (116 mg, 2.0 mmol).

-

The mixture is stirred at 80 °C for 24 hours.

-

The reaction mixture is then cooled to room temperature and filtered.

-

The alumina is washed with ethyl acetate (3 x 10 mL).

-

The combined filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-allylphenol.

| Phenol Substrate | Allylic Alcohol | Yield (%) of ortho-product | Reference |

| Phenol | Allyl alcohol | 75-85 | |

| p-Cresol | Allyl alcohol | 80 | |

| Guaiacol | Allyl alcohol | 72 |

Synthesis of Bioactive Allylphenols: Eugenol and Chavibetol

Eugenol and its isomer chavibetol are naturally occurring allylphenols with significant biological activities. Their synthesis is of great interest for the development of new therapeutic agents.

Synthesis of Eugenol Analogues

The synthesis of eugenol analogues often starts from eugenol itself, modifying its functional groups to explore structure-activity relationships.

Experimental Workflow for Eugenol Analogue Synthesis

Caption: General workflow for the synthesis and evaluation of eugenol analogues.

-

Eugenol (1.64 g, 10 mmol) is dissolved in pyridine (5 mL) in a round-bottom flask.

-

The solution is cooled in an ice bath, and acetic anhydride (1.22 g, 12 mmol) is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then poured into ice-cold water (50 mL) and extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous MgSO₄ and the solvent is evaporated to give eugenol acetate, which can be further purified by distillation under reduced pressure.

| Eugenol Derivative | Synthetic Method | Yield (%) | Reference |

| Eugenol Acetate | Acetylation | 95 | |

| Methyl Eugenol | Methylation (Williamson Ether Synthesis) | 92 | |

| Eugenol Benzoate | Benzoylation | 88 |

Synthesis of Chavibetol

Chavibetol (5-allyl-2-methoxyphenol) is an isomer of eugenol. Its synthesis requires regioselective control. A common route starts from 3,4-dihydroxybenzaldehyde.

A multi-step synthesis is typically required. A representative sequence is outlined below:

-

Protection of 3,4-dihydroxybenzaldehyde: The hydroxyl groups are protected, for example, as benzyl ethers.

-

Wittig Reaction: The aldehyde is converted to an allyl group using a Wittig reagent (e.g., from allyl bromide and triphenylphosphine).

-

Selective Monomethylation: One of the protected hydroxyl groups is deprotected and then methylated to introduce the methoxy group at the desired position.

-

Deprotection: The remaining protecting group is removed to yield chavibetol.

-

Purification: The final product is purified by column chromatography.

Due to the complexity and multiple steps involved, the overall yield can vary significantly depending on the specific protecting groups and reaction conditions used in each step.

Biological Activity and Signaling Pathways

Substituted allylphenols, such as eugenol and its analogues, have been shown to modulate various cellular signaling pathways, contributing to their therapeutic effects. For instance, eugenol has been reported to interfere with inflammatory pathways by inhibiting the activity of nuclear factor-kappa B (NF-κB).

Simplified NF-κB Signaling Pathway and Potential Inhibition by Allylphenols

Caption: Potential inhibition of the NF-κB inflammatory pathway by substituted allylphenols.

Conclusion

The synthesis of substituted allylphenols is a rich and evolving field of organic chemistry. While classical methods like the Claisen rearrangement remain highly relevant, modern transition metal-catalyzed and metal-free approaches offer improved selectivity, milder reaction conditions, and access to a broader range of structurally diverse molecules. The continued exploration of these synthetic strategies is crucial for advancing the development of novel therapeutic agents based on the privileged allylphenol scaffold. This guide provides a foundational understanding of the key synthetic methodologies and serves as a practical resource for researchers in the field.

An In-depth Technical Guide to the Physicochemical Properties of 2-Allyl-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Allyl-4-(trifluoromethyl)phenol, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs, namely 2-allylphenol and 4-(trifluoromethyl)phenol, to project its likely characteristics. This document is intended to serve as a valuable resource for researchers by offering detailed experimental protocols for the determination of key physicochemical parameters and by postulating potential biological activities based on established structure-activity relationships.

Introduction

This compound combines the structural features of an allylphenol with a trifluoromethyl-substituted aromatic ring. The allyl group is a known pharmacophore that can influence reactivity and biological activity, while the trifluoromethyl group is a bioisostere for a methyl group, which can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2] The unique combination of these two functional groups suggests that this compound may possess interesting and potentially useful biological and chemical properties. This guide aims to provide a detailed, albeit partially predictive, profile of this compound.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known values of 2-allylphenol and 4-(trifluoromethyl)phenol. The introduction of an electron-withdrawing trifluoromethyl group to the phenol ring is expected to increase its acidity (lower pKa) and lipophilicity (higher logP) compared to 2-allylphenol.[3] Conversely, the addition of the allyl group is likely to decrease the melting point and boiling point relative to a simple trifluoromethylphenol due to a disruption in crystal packing and an increase in molecular weight.

Table 1: Summary of Predicted and Known Physicochemical Properties

| Property | 2-Allylphenol (Known) | 4-(trifluoromethyl)phenol (Known) | This compound (Predicted) |

| Molecular Formula | C₉H₁₀O | C₇H₅F₃O | C₁₀H₉F₃O |

| Molecular Weight | 134.18 g/mol | 162.11 g/mol [4] | 202.18 g/mol |

| Melting Point | -6 °C[2] | 45-47 °C[5] | Liquid at room temperature |

| Boiling Point | 220 °C[2] | 71.5-72 °C (at 8 mmHg)[5] | ~230-240 °C (at 760 mmHg) |

| Solubility in Water | 7 g/L (at 20 °C)[2] | Insoluble[5] | Sparingly soluble |

| pKa | 10.28 (at 25 °C)[2] | 8.51[3] | ~8.0-8.5 |

| logP | 2.91 | 2.8[4] | ~3.5-4.0 |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2 °C/min).

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted are recorded as the melting point range.[6][7]

-

Boiling Point Determination

The boiling point of a liquid organic compound can be determined using a micro-boiling point or Thiele tube method.

-

Procedure:

-

A small volume of the liquid (a few drops) is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a liquid bath (e.g., mineral oil) within a Thiele tube or a similar apparatus.

-

The bath is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9][10]

-

Solubility Determination

The solubility of the compound in water can be determined qualitatively and quantitatively.

-

Qualitative Procedure:

-

Quantitative Procedure:

-

Prepare a saturated solution of the compound in the solvent at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

A known volume of the saturated solution is then taken, and the solvent is evaporated to dryness.

-

The mass of the remaining solute is measured, and the solubility is calculated in g/L or mol/L.[13]

-

pKa Determination

The acid dissociation constant (pKa) of a phenolic compound can be determined by spectrophotometric titration.

-

Procedure:

-

Prepare a series of buffer solutions with known pH values.

-

Dissolve a known concentration of the phenolic compound in each buffer solution.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14][15]

-

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method or estimated by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Shake-Flask Method:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The two phases are separated, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or chromatography.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

-

-

RP-HPLC Method:

-

A series of standard compounds with known logP values are injected onto a reverse-phase HPLC column.

-

A calibration curve is generated by plotting the logarithm of the retention time (log k') against the known logP values.

-

The target compound is then injected under the same conditions, and its retention time is measured.

-

The logP of the target compound is determined from the calibration curve.[17][18]

-

Synthesis and Potential Biological Activity

Synthesis

A plausible synthetic route to this compound is via a Claisen rearrangement of the corresponding allyl phenyl ether.[14] This reaction is a powerful tool for the ortho-allylation of phenols.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment | CoLab [colab.ws]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 17. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 18. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide on the NMR Data of 2-Allyl-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) data for the compound 2-allyl-4-(trifluoromethyl)phenol. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages high-quality NMR prediction software to offer valuable insights for researchers engaged in its synthesis, characterization, or inclusion in drug development pipelines. This document presents the predicted ¹H and ¹³C NMR data in structured tables, outlines a detailed experimental protocol for the acquisition of NMR spectra for analogous phenolic compounds, and includes a visual workflow of the data prediction and interpretation process.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced algorithms that account for the complex electronic and steric environment of the molecule. The data is presented in a standardized format for ease of comparison and interpretation.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H-3 | 7.45 | d | 8.4 |

| H-5 | 7.31 | dd | 8.4, 1.8 |

| H-6 | 7.01 | d | 1.8 |

| H-1' | 5.99 | ddt | 16.8, 10.2, 6.6 |

| H-2'a | 5.15 | dq | 16.8, 1.6 |

| H-2'b | 5.11 | dq | 10.2, 1.6 |

| H-3' | 3.45 | dt | 6.6, 1.6 |

| OH | 5.50 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (δ) ppm |

| C-1 | 154.2 |

| C-2 | 127.5 |

| C-3 | 129.8 |

| C-4 | 123.1 (q, J ≈ 272 Hz) |

| C-5 | 126.4 (q, J ≈ 4 Hz) |

| C-6 | 115.9 |

| C-1' | 136.5 |

| C-2' | 116.3 |

| C-3' | 34.7 |

| CF₃ | 124.5 (q, J ≈ 33 Hz) |

Experimental Protocols

While the data presented above is predicted, the following protocol outlines a standard procedure for acquiring high-quality experimental ¹H and ¹³C NMR spectra for a phenolic compound such as this compound.[1][2][3][4][5]

-

Weigh approximately 10-20 mg of the purified this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the sample's solubility and the desired resolution of the phenolic proton signal.

-

To ensure a homogenous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Data Acquisition [1][2][3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or using an automated routine.

-

Perform baseline correction to ensure accurate integration.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Peak pick the signals in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of NMR Data Workflow

The following diagram illustrates the logical workflow from the chemical structure of this compound to the prediction and interpretation of its NMR data.

Caption: Workflow for the prediction and analysis of NMR data.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Allyl-4-(trifluoromethyl)phenol

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the expected spectral characteristics of 2-Allyl-4-(trifluoromethyl)phenol. The document outlines predicted data for key analytical techniques, general experimental protocols, and relevant workflow and pathway diagrams.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the spectral analysis of this compound, derived from the analysis of its structural analogues.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | d | 1H | Ar-H (meta to -OH) |

| ~7.2 - 7.4 | d | 1H | Ar-H (ortho to -OH) |

| ~6.8 - 7.0 | s | 1H | Ar-H (para to -OH) |

| ~5.9 - 6.1 | m | 1H | -CH=CH₂ |

| ~5.0 - 5.2 | m | 2H | -CH=CH₂ |

| ~3.4 - 3.6 | d | 2H | Ar-CH₂- |

| ~4.8 - 5.5 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 157 | Ar-C-OH |

| ~136 - 138 | Ar-C-CH₂ |

| ~135 - 137 | -CH=CH₂ |

| ~128 - 130 (q) | Ar-C-CF₃ |

| ~125 - 127 | Ar-CH |

| ~122 - 124 (q) | -CF₃ |

| ~118 - 120 | Ar-CH |

| ~116 - 118 | Ar-CH |

| ~115 - 117 | =CH₂ |

| ~35 - 37 | Ar-CH₂- |

Table 3: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization - EI)

| m/z | Predicted Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 183 | [M - F]⁺ |

| 173 | [M - C₂H₅]⁺ |

| 161 | [M - C₃H₅]⁺ |

| 133 | [M - CF₃]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad, Medium | O-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~3080 - 3020 | Medium | =C-H stretch (alkene) |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1320 | Strong | C-F stretch (CF₃) |

| ~1250 | Strong | C-O stretch (phenol) |

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

(Solvent: Ethanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~275 - 285 | ~2000 - 4000 | π → π |

| ~220 - 230 | ~8000 - 12000 | π → π |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of a novel organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent's deuterium signal.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the MS.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Data Acquisition: Place the sample in an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer, with a reference cuvette containing the pure solvent.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualizations

Experimental Workflow

Caption: A generalized workflow for the synthesis, purification, and spectral analysis of an organic compound.

Hypothetical Signaling Pathway

Given that some phenol derivatives exhibit biological activities such as antimicrobial or anti-inflammatory effects, a hypothetical signaling pathway is presented. This is a generalized representation and not based on specific experimental data for this compound.

Caption: A hypothetical signaling pathway for the biological activity of a phenolic compound.

The Elusive Biological Profile of 2-Allyl-4-(trifluoromethyl)phenol: A Technical Review of Related Compounds

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development tracking novel molecular entities will find a conspicuous absence of data on the biological activity of 2-Allyl-4-(trifluoromethyl)phenol. A comprehensive review of publicly available scientific literature and patent databases reveals no direct studies investigating the specific effects of this compound. However, by examining the bioactivity of its structural components—the 2-allylphenol scaffold and the 4-(trifluoromethyl)phenol moiety—we can infer potential therapeutic applications and mechanisms of action that warrant future investigation.

This technical guide synthesizes the known biological activities of structurally related compounds to build a hypothetical profile for this compound, offering a roadmap for future research endeavors.

Inferred Biological Activities from Structural Analogs

The structure of this compound combines two key pharmacophores: an allyl-substituted phenol and a trifluoromethyl-substituted benzene ring. The biological activities of compounds containing these individual moieties are well-documented and suggest potential antimicrobial and other therapeutic properties for the target molecule.

Antimicrobial Potential: Insights from Allylated Phenols

A significant body of research points to the antimicrobial properties of allylated phenols. Notably, 2-allylphenol has demonstrated antifungal activity against the plant pathogen Botrytis cinerea, where it is believed to act as a respiration inhibitor.[1][2] This mode of action suggests that this compound could also interfere with fungal mitochondrial function.

Further evidence for antimicrobial potential comes from studies on other naturally occurring phenols and their allyl derivatives, such as thymol, carvacrol, and eugenol (4-allyl-2-methoxyphenol). The addition of an allyl group to these phenols has been shown to enhance their potency against planktonic bacteria.[3][4] Specifically, 4-allyl-2-methoxyphenol has exhibited antibiofilm activity against azole-resistant Aspergillus fumigatus.[5] This suggests that the allyl group in this compound may contribute to antibacterial and antibiofilm effects.

It is important to note, however, that while the allyl group can increase potency against free-floating bacteria, it may lead to a decrease in effectiveness against bacterial biofilms.[3][4]

The Role of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a common substituent in pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity. While 4-(trifluoromethyl)phenol itself is primarily known as a metabolite of the antidepressant fluoxetine and a synthetic intermediate, its presence in the target molecule is significant.[6][7][8] The electron-withdrawing nature of the CF3 group can influence the acidity of the phenolic hydroxyl group, potentially modulating its interaction with biological targets.

Synthesis of Trifluoromethyl-Substituted Phenols

The synthesis of trifluoromethyl-substituted phenols is well-established, with various patented methods available.[9][10] These synthetic routes provide a foundation for the potential production of this compound for future biological evaluation.

Future Directions and Experimental Considerations

Given the lack of direct data, the following experimental workflow is proposed for the initial characterization of the biological activity of this compound.

Experimental Protocols:

Initial screening should involve standardized antimicrobial susceptibility tests, such as broth microdilution assays, to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. Cytotoxicity would be assessed using assays like the MTT or LDH release assays on various mammalian cell lines to establish a therapeutic window. Should antimicrobial activity be confirmed, mechanistic studies could focus on mitochondrial respiration assays and biofilm formation assays.

Conclusion

While no direct biological data for this compound currently exists, the known activities of its structural analogs provide a strong rationale for its investigation as a potential antimicrobial agent. The synthesis of this compound is feasible based on existing methodologies for related structures. A systematic evaluation, beginning with broad antimicrobial screening and progressing to mechanistic studies, is warranted to uncover the therapeutic potential of this novel chemical entity. This whitepaper serves as a call to the research community to explore the uncharted biological landscape of this compound.

References

- 1. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Allyl-2-methoxyphenol modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Trifluoromethylphenol | 402-45-9 [chemicalbook.com]

- 9. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 10. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Allyl-4-(trifluoromethyl)phenol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-allyl-4-(trifluoromethyl)phenol derivatives and their analogues, focusing on their synthesis, biological activities, and potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering insights into the structure-activity relationships and experimental methodologies associated with this class of compounds.

Introduction

Phenolic compounds are a well-established class of molecules with a wide range of biological activities. The introduction of an allyl group at the ortho position can significantly influence these properties, often enhancing bioactivity. Furthermore, the incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity. This guide explores the intersection of these structural features in this compound derivatives. While direct and extensive research on this specific scaffold is emerging, we can infer and build upon the wealth of knowledge available for analogous 2-allylphenol and trifluoromethyl-substituted phenolic compounds.

Synthesis of this compound Derivatives

The primary synthetic route to 2-allylphenols is the Claisen rearrangement, a[1][1]-sigmatropic rearrangement of an allyl phenyl ether. For the synthesis of this compound, the logical precursor would be allyl 4-(trifluoromethyl)phenyl ether.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

O-allylation of 4-(trifluoromethyl)phenol: The phenolic hydroxyl group of 4-(trifluoromethyl)phenol is deprotonated with a suitable base (e.g., potassium carbonate) and then reacted with an allyl halide (e.g., allyl bromide) to form allyl 4-(trifluoromethyl)phenyl ether.

-

Claisen Rearrangement: The resulting ether is heated to induce the[1][1]-sigmatropic rearrangement, yielding the desired this compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-Allyl-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allyl-4-(trifluoromethyl)phenol is a synthetic phenolic compound with anticipated antifungal properties. While direct experimental data on this specific molecule is limited, its structural similarity to 2-allylphenol and other substituted phenols allows for a well-grounded hypothesis regarding its mechanism of action. This guide synthesizes the current understanding of related compounds to propose that this compound primarily functions as a disruptor of fungal mitochondrial respiration. The proposed dual-action mechanism involves the inhibition of the main cytochrome pathway and the downregulation of the alternative oxidase (AOX) pathway, leading to a significant impairment of fungal cellular energy production and ultimately, a fungistatic or fungicidal effect. This document provides a comprehensive overview of the proposed mechanism, supported by quantitative data from analogous compounds, detailed experimental protocols for mechanism validation, and visual representations of the implicated signaling pathways.

Introduction

Fungal infections pose a significant threat to agriculture and human health, necessitating the development of novel and effective antifungal agents. Phenolic compounds, both natural and synthetic, have long been recognized for their antimicrobial properties. 2-Allylphenol, a known fungicide, has been shown to inhibit the growth of various phytopathogenic fungi, most notably Botrytis cinerea. Its mechanism of action is attributed to the inhibition of mitochondrial respiration, a fundamental process for cellular energy production in aerobic organisms.

The introduction of a trifluoromethyl (-CF3) group to the phenol ring at the 4-position is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of a molecule. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the physicochemical properties of the parent compound, potentially leading to enhanced biological activity. This guide focuses on the projected mechanism of action of this compound, drawing parallels from the established activities of 2-allylphenol and the known effects of trifluoromethyl substitution on bioactive molecules.

Proposed Mechanism of Action: Dual Inhibition of Fungal Respiration

The primary mode of action for this compound is hypothesized to be the disruption of the fungal mitochondrial electron transport chain (ETC). This disruption is likely a two-pronged attack on the fungus's ability to produce ATP through oxidative phosphorylation.

Inhibition of the Cytochrome Pathway

The conventional electron transport chain in fungi, similar to that in other eukaryotes, involves a series of protein complexes (Complex I-IV) that transfer electrons from NADH and FADH2 to molecular oxygen. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating a proton motive force that drives ATP synthesis.

2-Allylphenol and its derivatives are known to inhibit this pathway. It is proposed that these phenolic compounds can interfere with the function of one or more of the cytochrome-containing complexes (Complex III and IV), thereby blocking the electron flow and halting ATP production. The lipophilic nature of the phenol allows it to partition into the mitochondrial membrane, where it can exert its inhibitory effects. The trifluoromethyl group in this compound is expected to increase its lipophilicity, potentially enhancing its accumulation in the mitochondrial membrane and leading to more potent inhibition of the cytochrome pathway compared to the parent 2-allylphenol.

Downregulation of the Alternative Oxidase (AOX) Pathway

Many fungi possess a branched electron transport chain that includes an alternative oxidase (AOX). This enzyme provides a bypass for the cytochrome pathway, transferring electrons directly from the ubiquinone pool to oxygen. While the AOX pathway does not contribute to proton pumping and thus produces less ATP, it plays a crucial role in cellular homeostasis by preventing the over-reduction of the electron transport chain and reducing the production of reactive oxygen species (ROS), especially under conditions of cellular stress or when the cytochrome pathway is inhibited.

Studies on 2-allylphenol derivatives have shown that in addition to inhibiting the main respiratory pathway, they also suppress the expression of the gene encoding for the alternative oxidase (Bcaox in B. cinerea)[1][2]. This dual mechanism is particularly effective; by blocking the primary energy production pathway and simultaneously disabling the rescue pathway, the compound effectively suffocates the fungal cell energetically. It is highly probable that this compound retains this ability to downregulate the AOX pathway, contributing significantly to its antifungal efficacy.

Quantitative Data (Based on Analogous Compounds)

| Compound | Fungal Species | IC50 (µg/mL) | EC50 (µg/mL) | Reference |

| 2-Allylphenol | Botrytis cinerea | 68 | - | [1][2] |

| 2-Allylphenol | Rhizoctonia cerealis | - | 8.2 | [3] |

| 2-Allylphenol | Pythium aphanidermatum | - | 48.8 | [3] |

| 2-Allylphenol | Valsa mali | - | 15.3 | [3] |

| 2-Allylanisole (Methoxy derivative) | Botrytis cinerea | 2 | - | [1][2] |

| 2-Allylphenyl acetate (Acetyl derivative) | Botrytis cinerea | 1 | - | [1][2] |

Experimental Protocols

To validate the proposed mechanism of action for this compound, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key experiments.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a panel of relevant fungal pathogens.

Materials:

-

This compound

-

Fungal strains (e.g., Botrytis cinerea, Candida albicans, Aspergillus fumigatus)

-

Culture media (e.g., Potato Dextrose Agar/Broth, RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Inoculum Preparation: Grow fungal cultures on appropriate agar plates. Prepare a spore or yeast suspension in sterile saline or culture medium and adjust the concentration to a standard density (e.g., 1-5 x 10^5 CFU/mL).

-

Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate culture broth in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-37°C) for 24-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the positive control), which can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

-

MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate without the drug. The plates are incubated until growth is visible in the control. The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

Objective: To directly measure the effect of this compound on mitochondrial respiration in intact fungal cells or isolated mitochondria.

Materials:

-

Fungal spheroplasts or isolated mitochondria

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

Respiration buffer

-

Substrates for respiration (e.g., glucose, pyruvate, succinate)

-

Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin, FCCP)

-

This compound

Protocol:

-

Cell/Mitochondria Preparation: Prepare fungal spheroplasts by enzymatic digestion of the cell wall or isolate mitochondria using differential centrifugation.

-

Assay Plate Preparation: Seed the spheroplasts or mitochondria onto a Seahorse XF cell culture microplate.

-

Drug Treatment: Inject this compound at various concentrations into the wells of the assay plate.

-

OCR Measurement: Use the extracellular flux analyzer to measure the oxygen consumption rate in real-time. A typical assay involves sequential injections of mitochondrial inhibitors to dissect different parameters of respiration:

-

Basal Respiration: Measured before any injections.

-

ATP-linked Respiration: Measured after the injection of oligomycin (ATP synthase inhibitor).

-

Maximal Respiration: Measured after the injection of FCCP (a protonophore that uncouples the proton gradient).

-

Non-mitochondrial Respiration: Measured after the injection of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

-

-

Data Analysis: Analyze the changes in OCR in response to this compound to determine its effect on basal respiration, ATP production, maximal respiratory capacity, and proton leak.

Gene Expression Analysis of Alternative Oxidase (AOX)

Objective: To investigate the effect of this compound on the expression of the alternative oxidase gene.

Materials:

-

Fungal culture treated with this compound

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

Quantitative PCR (qPCR) instrument and reagents (e.g., SYBR Green)

-

Primers specific for the AOX gene and a housekeeping gene (for normalization)

Protocol:

-

Fungal Treatment: Expose a fungal culture to a sub-lethal concentration of this compound for a specific period.

-

RNA Extraction: Harvest the fungal cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

qPCR: Perform quantitative PCR using primers designed to amplify a specific region of the AOX gene and a housekeeping gene (e.g., actin or GAPDH).

-

Data Analysis: Calculate the relative expression of the AOX gene in the treated samples compared to untreated controls using the ΔΔCt method. A decrease in the relative expression would indicate downregulation of the AOX pathway.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed dual inhibitory action on the fungal respiratory chain.

Caption: Experimental workflow for assessing mitochondrial respiration.

Conclusion

While further direct experimental validation is necessary, the available evidence from related compounds strongly suggests that this compound acts as a potent antifungal agent by targeting fungal mitochondrial respiration. Its proposed dual-action mechanism, involving the inhibition of the essential cytochrome pathway and the suppression of the compensatory alternative oxidase pathway, represents a robust strategy for disrupting fungal cellular energetics. The trifluoromethyl substitution is anticipated to enhance the intrinsic activity of the 2-allylphenol scaffold. The experimental protocols and conceptual framework provided in this guide offer a clear path for the comprehensive evaluation of this promising antifungal candidate and for the development of future respiratory chain inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Applications of Fluorinated Allylphenols: A Technical Guide for Researchers

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and materials science. This is due to the unique physicochemical properties imparted by the fluorine atom, including high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond. These characteristics can significantly enhance the metabolic stability, lipophilicity, and target binding affinity of a compound. Allylphenols, a class of naturally occurring compounds exemplified by eugenol and chavicol, possess a range of biological activities. The fluorination of these scaffolds presents a promising avenue for the development of novel therapeutics and advanced materials. This technical guide provides an in-depth overview of the potential applications of fluorinated allylphenols, with a focus on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of Fluorinated Allylphenol Derivatives

The synthesis of fluorinated allylphenols can be broadly approached in two ways: direct fluorination of the allylphenol scaffold or the use of fluorinated precursors in a multi-step synthesis to build the final molecule. While direct fluorination of phenols can be challenging, the synthesis of derivatives, such as fluorinated eugenol-triazoles, has been well-documented.

General Experimental Protocol for the Synthesis of Fluorinated Eugenol-Triazole Derivatives

A common synthetic route involves a two-step process starting from eugenol.[1] First, the propargylation of eugenol is carried out, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with various fluorinated phenyl azides.[1]

Step 1: Propargylation of Eugenol

To a solution of eugenol and sodium hydroxide in methanol, 3-bromopropyne is added, and the reaction mixture is stirred at 40°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the residue is purified to yield 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene.[1]

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargylated eugenol is then reacted with a fluorinated phenyl azide in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. The reaction is usually carried out in a solvent mixture such as ethanol/water. The resulting fluorinated eugenol-triazole derivative is then purified by chromatography.[1]

Applications in Drug Discovery and Development

Fluorinated allylphenols have shown significant potential in several therapeutic areas, primarily due to their enhanced biological activities compared to their non-fluorinated counterparts.

Antifungal Activity

Fluorinated derivatives of eugenol have demonstrated potent antifungal activity against a range of pathogenic fungi. The introduction of a fluorine atom on the phenyl ring of the triazole moiety can significantly enhance the antifungal efficacy.

Table 1: Antifungal Activity of a Fluorinated Eugenol-Triazole Derivative [1]

| Compound | Fungal Strain | MIC (µg/mL) |

| 4-((4-allyl-2-methoxyphenoxy)methyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole | Trichophyton rubrum | 32 |

MIC: Minimum Inhibitory Concentration

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution Assay)

The antifungal activity is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are made in RPMI 1640 medium in a 96-well microtiter plate.

-

A standardized fungal inoculum is added to each well.

-

The plate is incubated at an appropriate temperature for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Enzyme Inhibition: Targeting Neuroinflammation

Fluorinated polyphenols, which share structural similarities with fluorinated allylphenols, have been identified as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[2] DYRK1A is a key enzyme implicated in neuroinflammatory and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Table 2: DYRK1A Inhibitory Activity of a Fluorinated Polyphenol

| Compound | Target Enzyme | IC50 (nM) |

| Fluorinated EGCG derivative | DYRK1A | 73 |

IC50: Half-maximal inhibitory concentration

DYRK1A Signaling Pathway in Neuroinflammation

DYRK1A plays a crucial role in the TLR4/NF-κB signaling pathway, which is a central inflammatory cascade in the brain. Lipopolysaccharide (LPS), a component of bacterial cell walls, can activate Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. DYRK1A can potentiate this pathway. Therefore, inhibition of DYRK1A by fluorinated allylphenols or related compounds can effectively suppress this neuroinflammatory response.[2]

References

The Vanguard of Precision Oncology: A Technical Guide to 2-Substituted Phenol Quinazolines as Potent and Selective RET Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and preclinical development of a novel class of 2-substituted phenol quinazolines as highly potent and selective inhibitors of the Rearranged during Transfection (RET) kinase. Deregulation of RET signaling, through activating mutations or chromosomal rearrangements, is a key oncogenic driver in various cancers, including medullary thyroid carcinoma (MTC) and a subset of non-small cell lung cancers (NSCLC).[1] The development of selective RET inhibitors represents a significant advancement in targeted cancer therapy.

This document details the structure-activity relationships (SAR), key experimental methodologies, and preclinical data for this promising class of compounds. All quantitative data are presented in structured tables for comparative analysis, and mandatory visualizations of key biological pathways and experimental workflows are provided.

The Rationale for Selective RET Inhibition

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Constitutive activation of RET leads to the aberrant activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, driving tumorigenesis.[2]

While multi-kinase inhibitors with anti-RET activity, such as vandetanib and cabozantinib, have been clinically approved, their use is often associated with dose-limiting toxicities due to off-target effects, particularly the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR).[1] This underscores the critical need for highly selective RET inhibitors to maximize therapeutic efficacy while minimizing adverse effects.

The 2-substituted phenol quinazoline scaffold emerged from a structure-based drug design approach, starting from the multi-kinase inhibitor vandetanib. The core hypothesis was that modifications to the quinazoline scaffold could enhance affinity for the RET kinase active site while reducing interactions with the active sites of other kinases, such as KDR.[1]

Quantitative Analysis of RET Kinase Inhibitors

The following tables summarize the in vitro potency and selectivity of key 2-substituted phenol quinazoline compounds against RET and KDR kinases. The data is extracted from the primary literature and presented for comparative analysis.

Table 1: In Vitro Biochemical Potency of 2-Substituted Phenol Quinazolines against RET and KDR Kinases

| Compound ID | R1 | R2 | RET IC50 (nM) | KDR IC50 (nM) | Selectivity (KDR/RET) |

| Vandetanib (1) | H | Br | 13 | 36 | 2.8 |

| 6 | OH | H | 2 | 11 | 5.5 |

| 17 | OH | CF3 | 1 | 10 | 10 |

| 36 | OH | OMe | 3 | 300 | 100 |

| 45 | OH | Cl | 4 | 50 | 12.5 |

Data compiled from Newton et al., Eur J Med Chem. 2016;112:20-32.

Table 2: Cellular Potency of Selected 2-Substituted Phenol Quinazolines

| Compound ID | Cell Line | Cellular Assay | IC50 (nM) |

| 36 | MTC-TT (RET C634W) | pRET Inhibition | 10 |

| 36 | LC-2/ad (CCDC6-RET) | pRET Inhibition | 25 |

| Vandetanib (1) | MTC-TT (RET C634W) | pRET Inhibition | 50 |

| Vandetanib (1) | LC-2/ad (CCDC6-RET) | pRET Inhibition | 150 |

Data compiled from Newton et al., Eur J Med Chem. 2016;112:20-32 and related publications.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of 2-substituted phenol quinazolines as RET kinase inhibitors.

Synthesis of 2-Substituted Phenol Quinazolines

The general synthesis of the 4-anilinoquinazoline scaffold involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline.

General Procedure for the Synthesis of 4-(Anilino)quinazolines:

A mixture of the appropriate 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and the desired substituted aniline (1.1 equivalents) is heated in a suitable solvent, such as isopropanol or ethanol, at reflux for 4-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with the reaction solvent, and dried under vacuum to yield the desired product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

This is a generalized procedure. For detailed synthesis of specific compounds, including starting materials and reaction conditions, please refer to the supplementary information of Newton et al., Eur J Med Chem. 2016;112:20-32.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the compounds against RET and KDR kinases was determined using biochemical assays.

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.

Protocol:

-

Reagent Preparation:

-

Prepare a 3X solution of the test compound in 1X Kinase Buffer A.

-

Prepare a 3X solution of the RET or KDR kinase and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution.

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

-

Data Analysis:

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Protocol:

-

Kinase Reaction:

-

In a white, opaque 96- or 384-well plate, set up the kinase reaction containing the RET or KDR kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and the test compound at various concentrations in kinase reaction buffer.

-

Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to each well to convert the ADP to ATP and initiate a luciferase-based reaction that produces light.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Analysis:

Cellular Assays

Cellular assays are crucial for determining the on-target activity of the inhibitors in a more physiologically relevant context.

This assay measures the ability of the compounds to inhibit the autophosphorylation of RET in cancer cell lines that harbor activating RET mutations or fusions.

Protocol:

-

Cell Culture and Treatment:

-

Culture RET-dependent cancer cell lines (e.g., MTC-TT, LC-2/ad) to 70-80% confluency.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated RET (pRET).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Normalize the pRET signal to the total RET or a loading control (e.g., β-actin) to determine the dose-dependent inhibition of RET phosphorylation.[2][9][10][11][12]

-

In Vivo Efficacy Studies

The antitumor activity of lead compounds is evaluated in vivo using xenograft models.

Protocol:

-

Tumor Implantation:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells harboring RET alterations (e.g., MTC-TT, LC-2/ad).

-

-

Tumor Growth and Treatment:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.

-

The test compound is administered orally or via another appropriate route at a predetermined dose and schedule.

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

The body weight of the mice is monitored as an indicator of toxicity.

-

-

Data Analysis:

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in RET kinase inhibition.

Caption: The RET Signaling Pathway and the Mechanism of Inhibition by 2-Substituted Phenol Quinazolines.

Caption: A Generalized Workflow for the Discovery and Preclinical Development of RET Kinase Inhibitors.

Conclusion

The discovery of 2-substituted phenol quinazolines represents a significant step forward in the development of targeted therapies for RET-driven cancers. Through a systematic, structure-guided drug design approach, compounds with high potency and selectivity for RET over other kinases, particularly KDR, have been identified. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field of oncology drug discovery. Further optimization of this promising scaffold has the potential to yield clinical candidates with an improved therapeutic window for patients with RET-altered malignancies.

References

- 1. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Kinase assays IC50 determination [bio-protocol.org]

- 6. worldwide.promega.com [worldwide.promega.com]

- 7. promega.com [promega.com]

- 8. ulab360.com [ulab360.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. reactionbiology.com [reactionbiology.com]